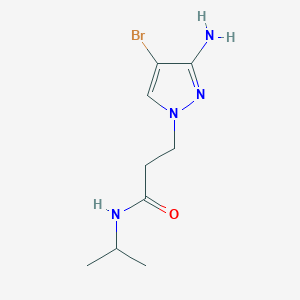![molecular formula C7H13F2NO B13556450 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol is a chemical compound with the molecular formula C7H13F2NO It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be carried out using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form a corresponding amine or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alkanes
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2S)-4-fluoropyrrolidin-2-yl]propan-2-ol: A similar compound with only one fluorine atom, which may exhibit different reactivity and binding properties.
2-[(2S)-4,4-dichloropyrrolidin-2-yl]propan-2-ol: A compound with chlorine atoms instead of fluorine, which may have different chemical and biological properties.
2-[(2S)-4,4-difluoropyrrolidin-2-yl]ethanol: A compound with an ethanol group instead of a propanol group, which may affect its solubility and reactivity.
Uniqueness
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol is unique due to the presence of two fluorine atoms on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine atoms and a hydroxyl group makes it a valuable compound for various applications, particularly in the development of fluorinated pharmaceuticals and biochemical probes.
Propiedades
Fórmula molecular |
C7H13F2NO |
|---|---|
Peso molecular |
165.18 g/mol |
Nombre IUPAC |
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C7H13F2NO/c1-6(2,11)5-3-7(8,9)4-10-5/h5,10-11H,3-4H2,1-2H3/t5-/m0/s1 |
Clave InChI |
JNRKLLKVTBLSNJ-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)([C@@H]1CC(CN1)(F)F)O |
SMILES canónico |
CC(C)(C1CC(CN1)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-Iodospiro[cyclopropane-1,3'-indoline]](/img/structure/B13556381.png)
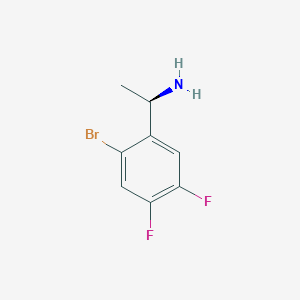


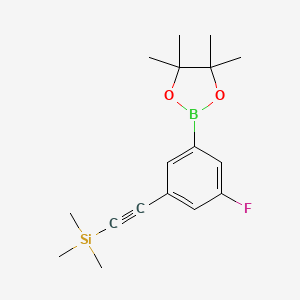


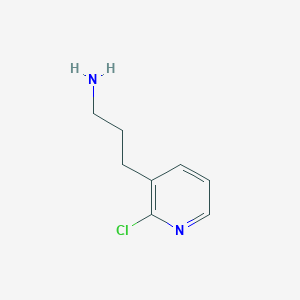

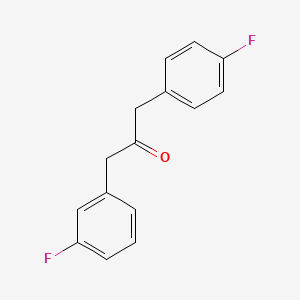
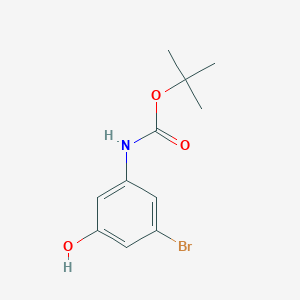
![4,7-Dioxa-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),9,15-tetraen-13-amine;dihydrochloride](/img/structure/B13556459.png)
